In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in the development of targeted therapeutics.
Core Chemical Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₄ClN₃O₂.[1] It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines and are of significant interest in medicinal chemistry due to their diverse biological activities.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem |
| Molecular Weight | 197.58 g/mol | PubChem[1] |
| CAS Number | 186519-92-6 | Echemi[3] |
| Appearance | White to off-white solid | --- |
| Melting Point | >250 °C (decomposes) | --- |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. | --- |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chlorine atom, making it susceptible to nucleophilic aromatic substitution at the 4-position. The carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, providing a versatile handle for the synthesis of diverse derivatives.
Experimental Workflow for the Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
Caption: General synthetic workflow for the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. While publicly available spectra for this specific compound are limited, data for closely related analogs provide valuable insights.
Table 2: Predicted and Analog Spectral Data
| Analysis | Data for Analogs / Predicted Data |
| ¹H NMR | For the analogous 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, characteristic peaks for the pyrrole proton and the pyrimidine proton are expected in the aromatic region, along with a singlet for the N-methyl group.[10] |
| ¹³C NMR | Expected signals include those for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), and distinct signals for the carbons of the fused heterocyclic rings. |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 197, with a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations. |
Role in Drug Discovery and Signaling Pathways
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors by targeting the ATP-binding site of various kinases, thereby modulating their activity and interfering with downstream signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR) kinases.[9] Inhibition of these kinases can disrupt the JAK-STAT and EGFR signaling pathways, respectively, which are critical for cell growth, proliferation, and survival.
JAK-STAT Signaling Pathway Inhibition
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Pyrrolo[2,3-d]pyrimidine-based inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby inhibiting the entire signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not available in the cited literature, a general procedure for the synthesis of the core structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is outlined below. This can serve as a foundational method for further functionalization.
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)
This synthesis is a multi-step process that can be adapted from various reported methods.[4][6]
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Formation of the Pyrrolo[2,3-d]pyrimidin-4-one Core: A suitably substituted pyrimidine derivative is reacted with a three-carbon synthon, such as chloroacetaldehyde, to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate.
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Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine, to convert the ketone to the corresponding 4-chloro derivative.[6]
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Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography, to yield pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Carboxylation at the 5-Position (General Approach)
The introduction of the carboxylic acid at the 5-position of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core would likely involve:
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Protection of the Pyrrole Nitrogen: The nitrogen of the pyrrole ring is often protected with a suitable protecting group (e.g., tosyl) to prevent side reactions.
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Formylation or Halogenation: The protected intermediate can undergo Vilsmeier-Haack formylation to introduce a formyl group at the 5-position, or halogenation followed by metal-halogen exchange and reaction with carbon dioxide.
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Oxidation/Deprotection: The formyl group can be oxidized to a carboxylic acid, followed by the removal of the protecting group to yield the final product.
Note: These are generalized protocols and would require optimization of reaction conditions, reagents, and purification methods for successful synthesis.
Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis, while multi-stepped, relies on established chemical transformations. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold for targeting ATP-binding sites of kinases, and the chloro and carboxylic acid functionalities provide handles for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid(1069473-61-5) 1H NMR spectrum [chemicalbook.com]
